molecular formula C13H11NO4S B14232529 3-Benzamidobenzene-1-sulfonic acid CAS No. 501657-05-2

3-Benzamidobenzene-1-sulfonic acid

Katalognummer: B14232529
CAS-Nummer: 501657-05-2
Molekulargewicht: 277.30 g/mol
InChI-Schlüssel: WHKJQZFNDHBKGE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Benzamidobenzene-1-sulfonic acid is an organic compound that features both amide and sulfonic acid functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzamidobenzene-1-sulfonic acid typically involves the sulfonation of benzamide derivatives. One common method is the reaction of benzamide with sulfur trioxide or chlorosulfonic acid under controlled conditions to introduce the sulfonic acid group onto the benzene ring. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent decomposition .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process .

Analyse Chemischer Reaktionen

Types of Reactions

3-Benzamidobenzene-1-sulfonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-Benzamidobenzene-1-sulfonic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, detergents, and other industrial chemicals

Wirkmechanismus

The mechanism of action of 3-Benzamidobenzene-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can form strong hydrogen bonds with biological molecules, while the amide group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects .

Eigenschaften

CAS-Nummer

501657-05-2

Molekularformel

C13H11NO4S

Molekulargewicht

277.30 g/mol

IUPAC-Name

3-benzamidobenzenesulfonic acid

InChI

InChI=1S/C13H11NO4S/c15-13(10-5-2-1-3-6-10)14-11-7-4-8-12(9-11)19(16,17)18/h1-9H,(H,14,15)(H,16,17,18)

InChI-Schlüssel

WHKJQZFNDHBKGE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)S(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.